molecular formula C25H33N3O4S B11340766 1-[(3-methylbenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide

1-[(3-methylbenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide

Cat. No.: B11340766
M. Wt: 471.6 g/mol
InChI Key: DEJPAQDHZTYFQH-UHFFFAOYSA-N
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Description

1-[(3-methylbenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a sulfonyl group, and a carbamoyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-[(3-methylbenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-[(3-methylbenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(3-methylbenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate the interactions between proteins and small molecules.

    Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological pathways.

    Industry: It can be utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-[(3-methylbenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(3-methylbenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H33N3O4S

Molecular Weight

471.6 g/mol

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-N-[2-(2-methylpropylcarbamoyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C25H33N3O4S/c1-18(2)16-26-25(30)22-9-4-5-10-23(22)27-24(29)21-11-13-28(14-12-21)33(31,32)17-20-8-6-7-19(3)15-20/h4-10,15,18,21H,11-14,16-17H2,1-3H3,(H,26,30)(H,27,29)

InChI Key

DEJPAQDHZTYFQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)NCC(C)C

Origin of Product

United States

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